REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH2:16]Cl)[CH:15]=1>CN(C=O)C>[Br:9][C:10]1[CH:15]=[C:14]([CH2:16][N:3]2[CH2:7][CH2:6][CH2:5][C:4]2=[O:8])[CH:13]=[N:12][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.044 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)CCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated at 60° C. over night
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water (2 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a 0 to 5% MeOH-DCM gradient
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)CN1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.217 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 117% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |